3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Beschreibung

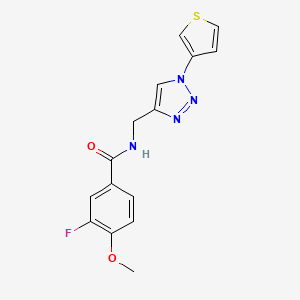

This compound features a benzamide core substituted with a fluorine atom at position 3 and a methoxy group at position 2. The N-methyl-1,2,3-triazole moiety is linked to a thiophen-3-yl group, conferring unique electronic and steric properties.

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2S/c1-22-14-3-2-10(6-13(14)16)15(21)17-7-11-8-20(19-18-11)12-4-5-23-9-12/h2-6,8-9H,7H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBBKAOCJQZOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the fluoro and methoxy substituents. The triazole ring is then formed through a cycloaddition reaction, and the thiophene moiety is attached via a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Wissenschaftliche Forschungsanwendungen

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s triazole-thiophene hybrid structure distinguishes it from analogs with fluorophenyl or sulfonylphenyl substituents. Key comparisons include:

- Triazole substituents : The thiophen-3-yl group may enhance π-π stacking interactions compared to electron-deficient fluorophenyl groups in analogs like 6j (2,4-difluorophenyl) or 6k (2,6-difluorophenyl) .

- Benzamide vs. phthalimide cores : Phthalimide derivatives (e.g., 6j–6n ) exhibit higher molecular weights (e.g., 6j: MW 634.7 g/mol) due to isoindoline-1,3-dione moieties, whereas the target benzamide (estimated MW ~375 g/mol) likely offers improved solubility .

Physicochemical Properties

Table 1: Physical Properties of Selected Analogs

Key Observations :

Anticancer Potential

- IC50 Values : Triazole derivatives like (1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl piperazine-carbodithioate show IC50 values of 2.5–3.5 μM against HL-60 leukemia cells, surpassing betulinic acid by 5–7-fold . The thiophene group in the target compound may modulate similar cytotoxicity via apoptosis induction.

- DNA Damage : Analog N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazol-1-yl)benzamide induces DNA damage, a mechanism likely shared by the target compound due to structural similarities .

Antiparasitic Activity

- Phthalimide-triazole hybrids (e.g., 6j–6n ) exhibit activity against Schistosoma mansoni, with 6n (2-fluorophenyl) showing the highest yield (78%) . The target compound’s thiophene substituent may alter binding to parasitic enzymes compared to fluorophenyl groups.

Methodological Considerations

- Structural Analysis : Programs like SHELXL () and WinGX/ORTEP () are widely used for crystallographic refinement of triazole derivatives, ensuring accurate structural validation .

- Tautomerism : The thione tautomeric form observed in compounds 7–9 (via IR and NMR) is critical for stabilizing interactions in biological targets .

Biologische Aktivität

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a fluorine atom, a methoxy group, and a triazole ring, which are known to enhance its pharmacological properties. This article explores the biological activity of this compound, summarizing key findings from various studies, including enzyme inhibition assays and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features:

- Fluorine atom : Enhances lipophilicity and biological activity.

- Methoxy group : Contributes to the compound's electron-donating properties.

- Triazole ring : Known for its diverse pharmacological applications.

Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide | Similar fluorine and methoxy groups | Different substituent on benzamide core |

| 3-fluoro-4-methoxy-N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | Contains pyridine instead of triazole | Variation in heterocyclic component |

| 4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyltriazol]}benzamide | Contains a different halogen and methyl group | Distinct halogen substitution pattern |

The unique combination of the triazole ring and specific substituents in this compound may enhance its biological activity compared to other similar compounds .

Example Study Findings

In a comparative study of urease inhibitors:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound A (similar structure) | 0.0019 ± 0.0011 | Highly effective compared to standard thiourea (IC50 = 4.7455 ± 0.0545 μM) |

| Compound B (related structure) | 0.0532 ± 0.9951 | Moderate inhibition |

These findings suggest that the triazole-containing compounds may act as effective urease inhibitors .

The precise mechanism of action for this compound is not well-documented; however, compounds with similar structures typically interact with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity and influence various biological pathways .

Case Study: Anticancer Activity

In a recent investigation into the anticancer properties of related compounds, several derivatives were tested for their ability to inhibit cancer cell growth. Notably:

- Compound X , structurally similar to the target compound, exhibited significant growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells.

This selective toxicity is crucial for developing therapeutic agents that minimize side effects on healthy tissues .

Potential Therapeutic Applications

Given the structural features of this compound, potential therapeutic applications may include:

- Antimicrobial agents : Due to the presence of the triazole ring.

- Anti-inflammatory drugs : Targeting pathways associated with inflammatory diseases like psoriasis.

Q & A

Advanced Research Question

- QSAR modeling : Train models on datasets of triazole-benzamide analogs to predict bioactivity and ADMET properties .

- Molecular dynamics simulations : Analyze ligand-protein stability (e.g., RMSD/RMSF plots) to refine binding poses .

- Fragment-based design : Replace thiophene with bioisosteres (e.g., furan) or modify the triazole linker to enhance selectivity .

What are the key challenges in assessing the compound’s stability under physiological conditions?

Advanced Research Question

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify metabolic hotspots (e.g., triazole ring oxidation) .

- pH-dependent degradation : Use HPLC to monitor degradation in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .

- Light/heat sensitivity : Accelerated stability studies (40°C/75% RH) with LC-MS tracking of degradation products .

How can researchers reconcile conflicting data on synthetic routes from literature?

Advanced Research Question

Divergent protocols (e.g., solvent choices or catalyst systems) require:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent polarity) and identify optimal conditions .

- Mechanistic studies : Probe reaction intermediates via in situ IR or NMR to validate proposed pathways .

- Scalability testing : Compare batch vs. flow chemistry setups for reproducibility at gram-scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.